Decahydronaphthalene-2-sulfonamide
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Overview
Description
Decahydronaphthalene-2-sulfonamide is a chemical compound with the molecular formula C10H19NO2SThe sulfonamide group in this compound is known for its significant role in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For decahydronaphthalene-2-sulfonamide, the process would involve the sulfonylation of decahydronaphthalene with a suitable sulfonyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Decahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids.
Reduction: This can result in the formation of amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Decahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of decahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts the production of DNA, thereby exerting antibacterial effects .
Comparison with Similar Compounds
Decahydronaphthalene (Decalin): A bicyclic organic compound used as an industrial solvent.
Naphthalene: An aromatic hydrocarbon used in the production of dyes, resins, and as a moth repellent.
Tetralin: A hydrogenated derivative of naphthalene used as a solvent and in the production of synthetic resins.
Uniqueness: Decahydronaphthalene-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This makes it valuable in various applications, particularly in pharmaceuticals and industrial chemistry .
Properties
Molecular Formula |
C10H19NO2S |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-sulfonamide |
InChI |
InChI=1S/C10H19NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2,(H2,11,12,13) |
InChI Key |
CIAIQVWHYWNTJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(CCC2C1)S(=O)(=O)N |
Origin of Product |
United States |
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